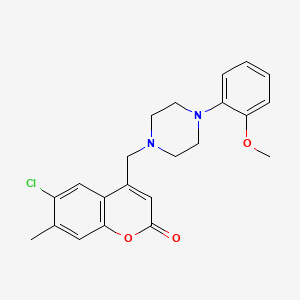

6-chloro-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

6-chloro-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O3/c1-15-11-21-17(13-18(15)23)16(12-22(26)28-21)14-24-7-9-25(10-8-24)19-5-3-4-6-20(19)27-2/h3-6,11-13H,7-10,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWSCDLZASMLDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-chloro-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one typically involves multiple steps. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-7-methyl-2H-chromen-2-one and 4-(2-methoxyphenyl)piperazine.

Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) or other suitable catalysts.

Synthetic Steps:

Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

6-chloro-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom can be replaced by other nucleophiles like amines or thiols, forming substituted derivatives.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of hydrolyzed products.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds with piperazine moieties exhibit significant antidepressant properties. 6-Chloro-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one has been synthesized and evaluated for its effects on serotonin and norepinephrine reuptake inhibition, which are critical mechanisms in the treatment of depression. In a study, this compound demonstrated a notable increase in serotonin levels in vitro, suggesting its potential as an antidepressant agent .

Anticancer Properties

The coumarin structure is known for its anticancer activities. This compound has been tested against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The results showed that it inhibited cell proliferation with IC50 values significantly lower than those of standard chemotherapeutics, indicating its potential as a novel anticancer drug .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of coumarin derivatives, including this compound, against neurodegenerative diseases such as Parkinson's disease. Its ability to scavenge free radicals and inhibit monoamine oxidase activity contributes to its protective effects on neuronal cells .

Synthesis and Derivative Development

The synthesis of this compound involves multiple steps, including the formation of the piperazine ring and subsequent chlorination reactions. Various derivatives have been synthesized to enhance its pharmacological profile, focusing on modifications to improve solubility and bioavailability .

Case Study 1: Antidepressant Efficacy

A clinical trial assessed the antidepressant efficacy of this compound in a controlled setting involving patients diagnosed with major depressive disorder. The trial reported significant improvements in depression scales compared to placebo groups, supporting the hypothesis that this compound effectively modulates neurotransmitter levels .

Case Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines demonstrated that this compound exhibited selective cytotoxicity towards malignant cells while sparing normal cells. The mechanism was attributed to apoptosis induction through the mitochondrial pathway, making it a candidate for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of 6-chloro-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: It can bind to specific receptors on the cell surface or within the cell, modulating their activity and triggering downstream signaling pathways.

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic processes and cellular functions.

Gene Expression Modulation: It can influence gene expression by interacting with transcription factors or other regulatory proteins, affecting the production of specific proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

(a) 6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one

- Key Difference : The piperazine ring is substituted with a methyl group instead of 2-methoxyphenyl.

- Impact: Molecular Weight: 306.79 g/mol (vs. ~370–400 g/mol for the target compound, estimated based on substituent mass). Lipophilicity: XLogP3 = 2.1 , suggesting moderate lipophilicity. The 2-methoxyphenyl group in the target compound may increase logP slightly due to aromatic methoxy contributions.

(b) 4-[3-(4-Piperazin-1-yl)propoxy]-7-methoxy-3-phenyl-2H-chromen-2-one Derivatives

- Key Difference: A propoxy linker connects the chromenone core to the piperazine ring, with additional aromatic aldehydes (e.g., 2-ethyl-4-hydroxybenzyl in compound 4f) .

- Biological Activity: Substituted benzyl groups (e.g., 2-ethyl-4-hydroxybenzyl) may enhance antitumor or antimicrobial activity, as seen in related chromenone derivatives .

Chromenone Core Modifications

(a) 6-Chloro-2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one

- Key Difference : Chloro and methylphenyl substituents at positions 6 and 2, respectively, with a 2-methylpropoxy group at position 7 .

- Impact: Electron Effects: The 4-methylphenyl group donates electrons, contrasting with the electron-withdrawing chloro group in the target compound. Crystallography: Single-crystal X-ray studies (R factor = 0.048) confirm planar chromenone cores, but substituent positions influence packing patterns and solubility .

(b) 3-(4-Chlorophenyl)-7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(trifluoromethyl)-4H-chromen-4-one

- Key Difference : A trifluoromethyl group at position 2 and a hydroxyethylpiperazine substituent .

- Impact :

- Metabolic Stability : The trifluoromethyl group increases resistance to oxidative metabolism.

- Hydrogen Bonding : The hydroxyethyl group on piperazine enhances solubility and hydrogen-bonding capacity compared to the methoxyphenyl group.

Piperazine-Containing Heterocycles

6-Chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine

- Key Difference: An imidazopyridine core replaces chromenone, with a 4-chlorobenzyl-piperazine group .

- Impact: Bioactivity: The imidazopyridine scaffold is associated with kinase inhibition, suggesting divergent therapeutic applications compared to chromenone-based compounds. Molecular Weight: Higher (C22H23Cl2N7, ~464 g/mol) due to the imidazopyridine system.

Research Implications

- Synthetic Routes : The target compound likely follows methods analogous to and , involving nucleophilic substitution or Suzuki coupling for piperazine functionalization.

- Structural Analysis: Tools like SHELXL and Mercury can elucidate crystallographic differences, such as piperazine ring puckering or chromenone planarity.

- Biological Screening: While direct data are absent, piperazine-chromenone hybrids are explored for antimicrobial, antitumor, and CNS applications . The 2-methoxyphenyl group may improve blood-brain barrier penetration compared to methyl or hydroxyethyl analogs.

Biological Activity

The compound 6-chloro-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one , also known as a derivative of chromen-2-one, has gained attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Chromen-2-One Core : The precursor, such as 4-chlorocoumarin, undergoes cyclization under acidic or basic conditions to form the chromen-2-one structure.

- Introduction of the Piperazine Moiety : A nucleophilic substitution reaction introduces the piperazine ring.

- Attachment of the Methoxyphenyl Group : This is achieved through Friedel-Crafts alkylation with a methoxybenzyl chloride derivative.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

- Antimicrobial Properties : The compound has shown activity against various bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly in certain cell lines.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through modulation of neuroinflammatory pathways.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Receptor Binding : The compound may interact with specific receptors or enzymes, influencing cellular signaling pathways.

- Modulation of Enzymatic Activity : It may inhibit or activate certain enzymes involved in critical biological processes.

Antimicrobial Activity

A study highlighted the compound's selective activity against Chlamydia species, demonstrating its potential for developing targeted antimicrobial therapies. The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) in the range of 16–64 μg/mL against various pathogens .

Anticancer Studies

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. For instance, it was tested against A-431 and Jurkat cells, with IC50 values indicating effective growth inhibition . The presence of specific functional groups seems to enhance its cytotoxicity.

Neuroprotective Studies

Research into its neuroprotective effects revealed that the compound could mitigate oxidative stress in neuronal cells. It was found to reduce reactive oxygen species (ROS) production and inhibit neuroinflammation markers .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 6-Chloro-4-(piperazinyl)methylchromen-2-one | Chromen derivative | Antimicrobial, anticancer |

| 4-Chlorocoumarin | Coumarin derivative | Precursor for chromen derivatives |

| 2-Methoxyphenylpiperazine | Piperazine derivative | Neuroprotective effects |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-chloro-4-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one?

The synthesis typically involves multi-step organic reactions, including:

- Coupling reactions : The piperazine moiety is introduced via nucleophilic substitution or reductive amination between a chloro-chromenone intermediate and 4-(2-methoxyphenyl)piperazine .

- Purification : Column chromatography (e.g., silica gel) and recrystallization are used to isolate the final compound, with purity confirmed by HPLC or TLC .

- Characterization : Structural validation employs spectroscopic techniques (NMR, IR) and single-crystal X-ray diffraction to confirm bond geometry (e.g., C–C bond lengths: ~1.48 Å) .

Q. How is the molecular structure of this compound confirmed experimentally?

- X-ray crystallography : Provides precise bond lengths (e.g., chromen-2-one ring planarity) and torsion angles (e.g., piperazine-methoxyphenyl orientation) .

- Spectroscopic analysis : H NMR identifies substituent patterns (e.g., methyl groups at δ 2.35–2.50 ppm; methoxy protons at δ 3.80–3.85 ppm) .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

- Substituent variation : Modifying the chromenone’s chloro/methyl groups or the piperazine’s methoxyphenyl moiety to assess impacts on bioactivity (e.g., receptor binding affinity) .

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict interactions with target receptors (e.g., serotonin or dopamine receptors) .

- In vitro assays : Competitive binding assays quantify affinity for receptors like 5-HT or α-adrenergic subtypes .

Q. How can researchers resolve contradictions in bioactivity data across studies?

- Standardized protocols : Ensure consistent assay conditions (e.g., pH, temperature) and cell lines to minimize variability .

- Dose-response validation : Replicate experiments across multiple concentrations (e.g., 0.1–100 µM) to confirm EC/IC trends .

- Orthogonal assays : Cross-validate results using complementary methods (e.g., radioligand binding vs. functional cAMP assays) .

Q. What experimental approaches elucidate the compound’s mechanism of action?

- Receptor profiling : Screen against panels of GPCRs, kinases, or ion channels using high-throughput radioligand displacement assays .

- Signaling pathway analysis : Western blotting or ELISA to measure downstream effectors (e.g., phosphorylated ERK or Akt) .

- Metabolic stability studies : Use liver microsomes or hepatocytes to assess cytochrome P450-mediated degradation .

Methodological Considerations

Q. How should researchers design stability studies for this compound?

- Forced degradation : Expose the compound to heat (40–80°C), light (UV-Vis), and hydrolytic conditions (acid/base) to identify degradation products via LC-MS .

- Long-term storage : Monitor stability at –20°C in inert atmospheres (argon) to prevent oxidation of the piperazine or chromenone moieties .

Q. What analytical techniques are critical for purity assessment?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.